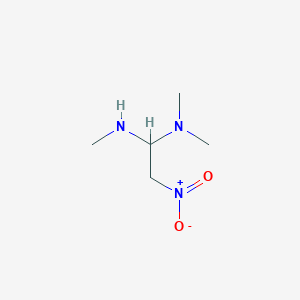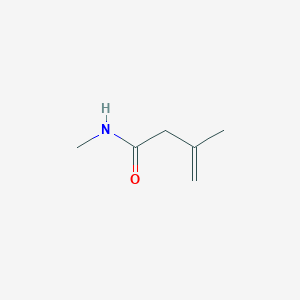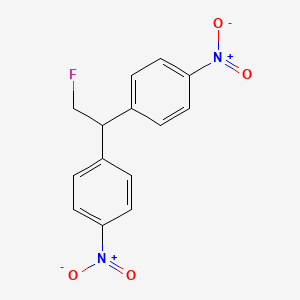
1,1,1,2,3,3,3-heptafluoropropane;iodozinc(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,3,3,3-Heptafluoropropane;iodozinc(1+): is a compound that combines the properties of 1,1,1,2,3,3,3-heptafluoropropane and iodozinc(1+). 1,1,1,2,3,3,3-Heptafluoropropane is a colorless, odorless gaseous halocarbon commonly used as a fire suppression agent . Iodozinc(1+) is a zinc compound with iodine, often used in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,1,2,3,3,3-Heptafluoropropane is typically synthesized through the fluorination of propane derivatives. The process involves the reaction of propane with fluorine gas under controlled conditions to replace hydrogen atoms with fluorine atoms .
Industrial Production Methods: Industrial production of 1,1,1,2,3,3,3-heptafluoropropane involves large-scale fluorination processes, often using catalysts to enhance the reaction efficiency. The compound is then purified through distillation and other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1,2,3,3,3-Heptafluoropropane primarily undergoes substitution reactions due to the presence of fluorine atoms. It can react with nucleophiles to replace fluorine atoms with other functional groups .
Common Reagents and Conditions: Common reagents for substitution reactions include nucleophiles such as hydroxide ions, alkoxide ions, and amines. These reactions typically occur under mild conditions, often in the presence of a solvent like dimethyl sulfoxide .
Major Products: The major products of these reactions depend on the nucleophile used. For example, reacting with hydroxide ions can produce heptafluoropropanol, while reacting with amines can produce heptafluoropropylamines .
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,1,1,2,3,3,3-Heptafluoropropane is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds .
Biology and Medicine: In medicine, it is used as a propellant in metered-dose inhalers for asthma medication .
Industry: The compound is widely used in fire suppression systems, especially in data processing and telecommunication facilities, due to its effectiveness and low residue properties .
Wirkmechanismus
The mechanism of action of 1,1,1,2,3,3,3-heptafluoropropane in fire suppression involves the absorption of heat, which lowers the temperature of the flame and interrupts the combustion process. The compound also forms a barrier between the fuel and the oxygen, preventing further combustion .
Vergleich Mit ähnlichen Verbindungen
- 1,1,1,2,2,3,3-Heptachloropropane
- 1,1,1,3,3,3-Hexafluoropropane
- 1,1,1,3,3-Pentafluoropropane
Uniqueness: 1,1,1,2,3,3,3-Heptafluoropropane is unique due to its high fluorine content, which provides excellent fire suppression properties and low toxicity. It is also non-ozone depleting, making it an environmentally friendly alternative to other halocarbons .
Eigenschaften
CAS-Nummer |
62656-71-7 |
|---|---|
Molekularformel |
C3F7IZn |
Molekulargewicht |
361.3 g/mol |
IUPAC-Name |
1,1,1,2,3,3,3-heptafluoropropane;iodozinc(1+) |
InChI |
InChI=1S/C3F7.HI.Zn/c4-1(2(5,6)7)3(8,9)10;;/h;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
NWGBYFCQYBNKLH-UHFFFAOYSA-M |
Kanonische SMILES |
[C-](C(F)(F)F)(C(F)(F)F)F.[Zn+]I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[[2-(Carboxymethylamino)-5-chlorophenyl]disulfanyl]-4-chloroanilino]acetic acid](/img/structure/B14510750.png)


![2-(3-Amino-1H-pyrazolo[3,4-b]pyridin-1-yl)ethan-1-ol](/img/structure/B14510766.png)
![7,10-Dichloro-2-methylbenzo[H]quinoline](/img/structure/B14510771.png)



![1,3-Diphenyl-1H-[1,3,4]thiadiazino[5,6-B]quinoxaline](/img/structure/B14510793.png)



![[4-(Octadecanoyloxy)-3-oxobutyl]phosphonic acid](/img/structure/B14510813.png)

